molecular formula C18H17ClO5 B5627103 methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate

methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate

Cat. No. B5627103
M. Wt: 348.8 g/mol
InChI Key: KYXAZALJZJCLNL-UHFFFAOYSA-N
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Description

This compound is part of a broad class of chemicals that exhibit unique chemical and physical properties, making them subjects of extensive research in organic synthesis and applications in various fields. These substances often involve intricate synthesis pathways and have distinct molecular structures that confer specific chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic molecules to achieve the desired complex structure. For instance, Bowden and Byrne (1996) describe mechanisms in the alkaline hydrolysis of similar esters, highlighting the role of neighboring group participation, which could be relevant in synthesizing the compound (Bowden & Byrne, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using spectroscopic methods, including NMR, IR, and X-ray crystallography. Moser, Bertolasi, and Vaughan (2005) provide an example of determining the crystal structure of a complex molecule, which helps in understanding the arrangement of atoms and functional groups within the molecule (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include hydrolysis, esterification, and reactions with nucleophiles or electrophiles, depending on the functional groups present. The detailed mechanisms of these reactions provide insights into the reactivity and stability of the compound. For example, research by Uneyama, Hasegawa, Kawafuchi, and Torii (1983) on the electrochemical preparation and reactions of a related compound illustrates the versatility and reactivity of such molecules (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Safety and Hazards

Many benzoates are relatively safe, but chlorophenols can be hazardous and are often regulated due to their potential toxicity .

properties

IUPAC Name

methyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5/c1-11-8-15(9-12(2)17(11)19)23-10-16(20)24-14-6-4-13(5-7-14)18(21)22-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXAZALJZJCLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate

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